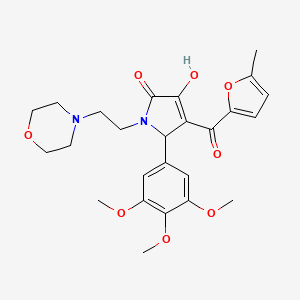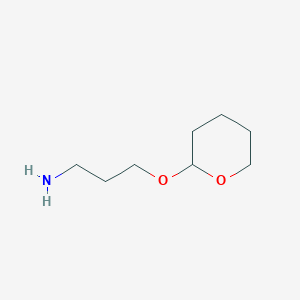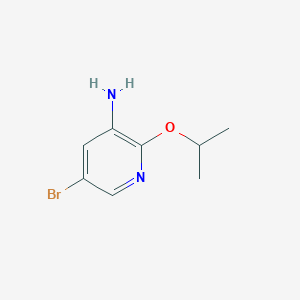
2-(4-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide, also known as MPAA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 2-(4-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide has also been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in cell signaling and growth.
Biochemical and Physiological Effects:
2-(4-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. 2-(4-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2-(4-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide in lab experiments is its ability to selectively inhibit certain enzymes and proteins, which can provide insight into their role in various biological processes. However, one limitation of using 2-(4-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
2-(4-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide has potential as a therapeutic agent in various areas of medicine, including inflammation, cancer, and neurological disorders. Future research should focus on further elucidating the mechanism of action of 2-(4-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide and identifying its potential therapeutic targets. In addition, future research should investigate the potential toxicity of 2-(4-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide and identify ways to mitigate any harmful effects. Finally, future research should explore the potential of 2-(4-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide as a drug delivery agent, as it has been shown to enhance the delivery of certain drugs to the brain.
Métodos De Síntesis
The synthesis of 2-(4-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide involves a multi-step process that begins with the reaction of 4-fluoroaniline and 2-chloroacetyl chloride to form the intermediate 4-fluoro-N-(2-chloroacetyl)aniline. This intermediate is then reacted with N-methylpyrrolidine and 2-pyridinecarboxaldehyde to form the final product, 2-(4-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide. The synthesis of 2-(4-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide has been investigated for its potential as a therapeutic agent in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. 2-(4-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide has also been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c1-20(17(22)10-13-5-7-14(18)8-6-13)15-11-21(12-15)16-4-2-3-9-19-16/h2-9,15H,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHLDYVVJYYRGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2372231.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide](/img/structure/B2372235.png)
![N-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-N-(1-ethylpiperidin-3-yl)prop-2-enamide](/img/structure/B2372236.png)


![N-[cyano(cyclohexyl)methyl]-2-(1-ethyl-1H-indol-3-yl)acetamide](/img/structure/B2372240.png)

![N-Tert-butyl-2-[4-(tert-butylsulfamoyl)phenyl]-5-methoxybenzenesulfonamide](/img/structure/B2372243.png)




